Computed Lipophilicity (XLogP3) Comparison: Balanced Polarity vs. Mono-Substituted 4-Bromo- and 7-Methoxy-Oxindoles
The target compound 4-bromo-7-methoxyindolin-2-one exhibits a computed XLogP3 of 1.4, which positions it between the more lipophilic 4-bromoindolin-2-one (XLogP3 = 1.5) and the more hydrophilic 7-methoxyindolin-2-one (XLogP3 = 0.7) [1]. This intermediate lipophilicity is achieved because the electron-donating 7-methoxy group partially offsets the lipophilic contribution of the 4-bromo substituent, resulting in a net polarity shift of +0.8 log units relative to 4-bromoindolin-2-one, while adding only 0.7 log units relative to 7-methoxyindolin-2-one [1].
| Evidence Dimension | Computed lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP3 = 1.4 |
| Comparator Or Baseline | 4-Bromoindolin-2-one: XLogP3 = 1.5; 7-Methoxyindolin-2-one: XLogP3 = 0.7 |
| Quantified Difference | ΔXLogP3 = −0.1 (vs. 4-bromo analog); ΔXLogP3 = +0.7 (vs. 7-methoxy analog) |
| Conditions | Computed by XLogP3 3.0 algorithm (PubChem release 2025.04.14) |
Why This Matters
An XLogP of 1.4 falls within the optimal range for oral bioavailability (Lipinski's Rule of Five recommends XLogP ≤ 5), but more critically, it offers a differentiated starting point for optimizing both permeability and solubility in lead series, avoiding the extremes of either mono-substituted comparator.
- [1] PubChem Compound Summaries: CID 52180855 (4-Bromo-7-methoxyindolin-2-one, XLogP3 1.4), CID 2763190 (4-Bromoindolin-2-one, XLogP3 1.5), CID 12480394 (7-Methoxyindolin-2-one, XLogP3 0.7). National Center for Biotechnology Information, 2025. View Source
